
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as quinazolinones. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the following steps:
Formation of Tetrahydroquinazoline Core: The core structure of tetrahydroquinazoline can be synthesized through the condensation of aniline derivatives with ketones or aldehydes in the presence of reducing agents.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through N-alkylation reactions, where an appropriate alkyl halide reacts with the amine group of the tetrahydroquinazoline core.
Coupling with Aniline: The final step involves the coupling of the tetrahydroquinazoline core with aniline derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace one or more substituents on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry and Biology: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been explored for their ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: In the material science industry, this compound has been used as a precursor for the synthesis of advanced materials, including organic semiconductors and polymers for electronic devices.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with potential medicinal applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: A compound used in organic electronics.
Uniqueness: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline stands out due to its unique combination of structural features and biological activities
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C16H19N3/c1-19(2)14-9-7-12(8-10-14)16-17-11-13-5-3-4-6-15(13)18-16/h3-10,16-18H,11H2,1-2H3 |
InChI Key |
WMYJJZUGHSSORE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
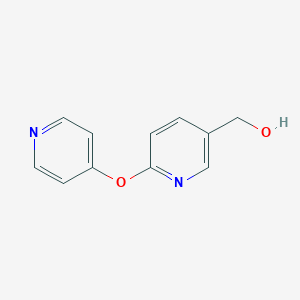

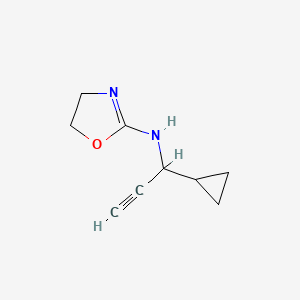
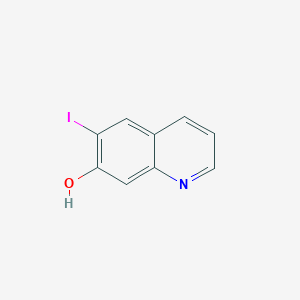
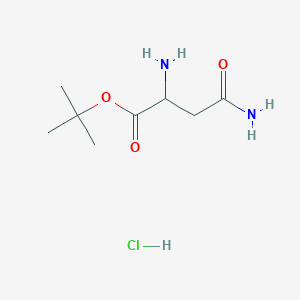
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
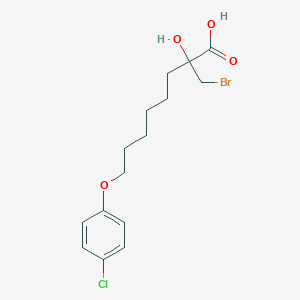
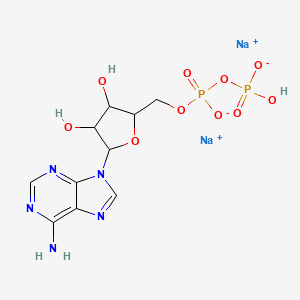
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
